Methyl 4-carbamothioyl-3-methylbenzoate
Description
Methyl 4-carbamothioyl-3-methylbenzoate is a benzoate ester derivative characterized by a carbamothioyl (-C(=S)NH₂) group at the 4-position and a methyl group at the 3-position of the benzene ring. This compound’s structure combines the ester functionality of the benzoate core with a thioamide substituent, which confers unique chemical and physical properties.
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
methyl 4-carbamothioyl-3-methylbenzoate |
InChI |
InChI=1S/C10H11NO2S/c1-6-5-7(10(12)13-2)3-4-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14) |
InChI Key |
GDGSJOAODRHPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Functional Groups and Reactivity
- Methyl 4-butyramido-3-methylbenzoate (CAS: N/A): This compound features a butyramido (-NHCOC₃H₇) group at the 4-position. Unlike the carbamothioyl group, the amide lacks sulfur, reducing its lipophilicity and altering hydrogen-bonding capacity.
- Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate (CAS: 1096309-23-7): The 4-amino and methylcarbamoyl-methoxy substituents introduce multiple hydrogen-bond donors/acceptors. Compared to the carbamothioyl group, this structure may exhibit higher solubility in polar solvents but reduced thermal stability due to the absence of sulfur’s electron-withdrawing effects .
Methyl 4-(di-3-indolyl)methylbenzoate :
A photochemically synthesized host compound with a bulky diindolylmethyl group. Its steric hindrance contrasts sharply with the smaller carbamothioyl group in the target compound, impacting host-guest interaction capabilities and crystallinity .
Spectroscopic Characterization
- NMR/FTIR : The carbamothioyl group in the target compound would show a distinct C=S stretch near 1200–1250 cm⁻¹ in FTIR, absent in amide analogs. In ¹H NMR, the -NH₂ protons resonate downfield (δ 9–10 ppm) due to sulfur’s electronegativity .
- HPLC/GC : Methyl esters like sandaracopimaric acid methyl ester () are often analyzed via GC-MS due to volatility. However, polar substituents (e.g., carbamothioyl) may necessitate HPLC with UV detection for accurate quantification .

Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (4-position) | Molecular Weight | Key Functional Groups | Synthetic Method |
|---|---|---|---|---|
| Methyl 4-carbamothioyl-3-methylbenzoate | -C(=S)NH₂ | 239.29 (calc.) | Thioamide, Methyl Ester | Nucleophilic substitution |
| Methyl 4-butyramido-3-methylbenzoate | -NHCOC₃H₇ | 265.30 | Amide, Methyl Ester | Acylation |
| Methyl shikimate | Cyclic polyol ester | 200.19 | Hydroxyl, Ester | Direct esterification |
| Sandaracopimaric acid methyl ester | Diterpenoid carboxylic ester | 332.48 | Carboxylic Ester, Bicyclic | Methylation of acid |
Table 2: Spectroscopic Signatures
Research Implications
The carbamothioyl group in this compound offers distinct advantages in crystal engineering and drug design, such as enhanced intermolecular interactions. However, its synthesis may be more complex than amide analogs due to sulfur’s reactivity. Comparative studies with methyl esters of resin acids (e.g., sandaracopimaric acid) highlight the role of substituent bulkiness in crystallization behavior .
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